![molecular formula C12H22N2O2 B1321999 Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-63-2](/img/structure/B1321999.png)

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12/h13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCDKYJLNLUCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624432 | |

| Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646055-63-2 | |

| Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of targeted protein degraders. Its rigid spirocyclic core and the presence of a protected amine functional group make it a valuable scaffold for the synthesis of complex molecules with specific three-dimensional orientations. This technical guide provides a comprehensive overview of the known properties, an example of its synthetic application, and its role in the development of novel therapeutics targeting the ubiquitin-proteasome pathway.

Core Properties and Characteristics

This compound is a bifunctional molecule featuring a spirocyclic diamine core. One of the amine groups is protected as a tert-butyloxycarbonyl (Boc) carbamate, allowing for selective functionalization of the remaining secondary amine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 646055-63-2 | [1] |

| Boiling Point | 319.425 °C at 760 mmHg | N/A |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[2][3]:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

However, a well-documented experimental protocol illustrates its application as a key building block in the synthesis of more complex molecules, such as cyclin-dependent kinase (CDK) degraders.

Example Protocol: Synthesis of a CDK Degrader Precursor

The following protocol is adapted from patent literature and describes the reaction of this compound with a hypothetical intermediate (13-6) to form a precursor for a CDK degrader[4].

Reaction Scheme:

Caption: Reaction workflow for the synthesis of a CDK degrader precursor.

Materials:

-

Intermediate 13-6 (550 mg, 1.250 mmol, 1 equiv)

-

This compound (565.85 mg, 2.500 mmol, 2 equiv)[4]

-

N,N-Diisopropylethylamine (DIEA) (646.29 mg, 5.000 mmol, 4 equiv)[4]

-

Acetonitrile (MeCN) (1 mL)[4]

Procedure:

-

To a suitable reaction vessel, add a mixture of intermediate 13-6 (550 mg, 1.250 mmol) and this compound (565.85 mg, 2.500 mmol) in acetonitrile (1 mL).[4]

-

Add N,N-Diisopropylethylamine (DIEA) (646.29 mg, 5.000 mmol) to the mixture at room temperature.[4]

-

Stir the resulting mixture at 90 °C for 2 hours under a nitrogen atmosphere.[4]

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS) to detect the formation of the desired product.[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.[4]

Note: Further purification of the product would typically be performed using techniques such as column chromatography.

Applications in Drug Discovery: Targeting Protein Degradation

This compound is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in CDK2 Degrader Development

This spirocyclic compound has been utilized in the synthesis of PROTACs designed to degrade Cyclin-Dependent Kinase 2 (CDK2)[4]. CDK2, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle.[5] Dysregulation of the CDK2/Cyclin E pathway is a hallmark of many cancers, making it an attractive therapeutic target.

Signaling Pathway: PROTAC-Mediated CDK2 Degradation

The following diagram illustrates the mechanism of action for a PROTAC that incorporates the this compound scaffold to induce the degradation of CDK2.

Caption: Mechanism of PROTAC-mediated degradation of the CDK2/Cyclin E complex.

This pathway highlights how the PROTAC, synthesized using building blocks like this compound, facilitates the formation of a ternary complex between the target protein (CDK2/Cyclin E) and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin molecules to the target protein. The polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a key synthetic intermediate with significant applications in modern drug discovery. Its structural features are particularly well-suited for the development of PROTACs, a promising new class of therapeutics. The ability to incorporate this scaffold into molecules that can hijack the cell's natural protein disposal system opens up new avenues for targeting disease-causing proteins that have been historically difficult to inhibit. Further research into the synthesis and applications of this and related spirocyclic diamines is likely to yield novel therapeutic agents for a range of diseases, including cancer.

References

- 1. Turnover of cyclin E by the ubiquitin-proteasome pathway is regulated by cdk2 binding and cyclin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 | CID 22291199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,7-Diazaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester 97% | CAS: 646055-63-2 | AChemBlock [try.achemblock.com]

- 4. WO2024173412A2 - Cyclin dependent kinase degraders and methods of use thereof - Google Patents [patents.google.com]

- 5. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

7-Boc-1,7-diazaspiro[4.4]nonane chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Boc-1,7-diazaspiro[4.4]nonane, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical structure, IUPAC name, physicochemical properties, and a generalized synthetic approach.

Chemical Structure and IUPAC Name

7-Boc-1,7-diazaspiro[4.4]nonane is a spirocyclic diamine where one of the secondary amine functionalities is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for selective functionalization of the remaining free secondary amine, making it a valuable intermediate in the synthesis of more complex molecules.

IUPAC Name: tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate[1]

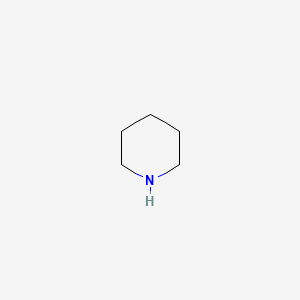

Chemical Structure:

(A 2D representation of the chemical structure of 7-Boc-1,7-diazaspiro[4.4]nonane)

Physicochemical Properties

Quantitative data for 7-Boc-1,7-diazaspiro[4.4]nonane is summarized in the table below. These properties are primarily computed values sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |

| Molecular Weight | 226.32 g/mol | PubChem[1] |

| CAS Number | 646055-63-2 | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 226.168127949 Da | PubChem[1] |

| Monoisotopic Mass | 226.168127949 Da | PubChem[1] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

Experimental Protocols: A Generalized Synthetic Approach

Objective: To synthesize this compound from 1,7-diazaspiro[4.4]nonane.

Materials:

-

1,7-diazaspiro[4.4]nonane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: Dissolve 1,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a base, such as triethylamine or diisopropylethylamine (1.1-1.5 eq), to the solution.

-

Boc Anhydride Addition: Cool the mixture in an ice bath (0 °C). To this cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) in the same solvent dropwise over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the mixture by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Boc-1,7-diazaspiro[4.4]nonane.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of 7-Boc-1,7-diazaspiro[4.4]nonane.

Caption: Generalized workflow for the synthesis of 7-Boc-1,7-diazaspiro[4.4]nonane.

References

Physicochemical properties of Boc-protected diazaspiro compounds

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Diazaspiro Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazaspiro compounds, characterized by two nitrogen-containing rings joined by a single spirocyclic carbon atom, represent a class of scaffolds with significant potential in medicinal chemistry.[1] Their rigid, three-dimensional structures offer novel exit vectors for molecular exploration, making them attractive cores for the development of new therapeutic agents.[1][2] In the multi-step synthesis of complex molecules containing these scaffolds, the temporary masking of reactive amine functionalities is crucial. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected diazaspiro compounds, details key experimental protocols for their characterization, and illustrates relevant chemical and logical workflows. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and the overall design of synthetic routes in drug discovery.

Core Physicochemical Properties

The introduction of a Boc group onto the nitrogen atom of a diazaspiro compound converts the amine into a carbamate, drastically altering its physicochemical properties. This transformation is fundamental to its role as a protecting group.

| Property | General Impact of Boc Protection | Typical Values/Observations | Rationale |

| Lipophilicity (LogP/LogD) | Increases | ΔLogP can be significant depending on the parent molecule. | The bulky, non-polar tert-butyl group increases the hydrophobic character of the molecule.[5] |

| Aqueous Solubility | Decreases | Often poorly soluble in water.[6] | The increased lipophilicity and potential for stable crystalline forms reduce solubility in aqueous media. |

| Organic Solubility | Increases | Soluble in a wide range of organic solvents (DCM, THF, EtOAc, etc.).[7] | The carbamate functionality and the alkyl nature of the Boc group enhance solubility in non-polar and polar aprotic solvents. |

| Basicity (pKa) | Drastically Decreases | pKa of the protected nitrogen is significantly lowered, rendering it non-basic under typical conditions. | The lone pair of the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the carbamate, reducing its ability to accept a proton. |

| Thermal Stability | Generally Stable | Stable at ambient temperatures (e.g., 37°C).[8] Thermal deprotection can occur at high temperatures (>150-240°C).[9][10] | The carbamate bond is kinetically stable. High temperatures can induce elimination to form isobutylene, CO2, and the free amine.[10] |

| Chemical Stability | High | Stable to most bases, nucleophiles, and reducing agents.[4][11] | The Boc group is resistant to a wide array of reagents, providing orthogonality with other protecting groups like Fmoc.[11][12] It is, however, labile to strong acids.[13][14] |

| Crystallinity | Often Crystalline Solids | Can be characterized by melting point and techniques like Powder X-ray Diffraction (PXRD).[15] | The rigid structure and potential for intermolecular interactions can favor the formation of a crystalline lattice. |

Experimental Protocols

Accurate characterization of physicochemical properties is essential. Below are detailed methodologies for key experiments.

Protocol 1: Boc Protection of a Generic Diazaspiro-Diamine

This protocol describes the selective mono-protection of a symmetrical diazaspiro-diamine.

Materials:

-

Diazaspiro-diamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[16]

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)[16]

-

Solvent: 1:1 Dioxane/Water[16]

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the diazaspiro-diamine (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add sodium bicarbonate (2.0 equiv) and stir until the solid is fully dissolved.[16]

-

Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add Boc₂O (1.1 equiv) portion-wise over 15 minutes.[16]

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-12 hours.[16]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the product three times with ethyl acetate.[4]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4] Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[16]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard protocol for the acidic cleavage of a Boc group.

Materials:

-

Boc-protected diazaspiro compound (1.0 equiv)

-

Trifluoroacetic acid (TFA)[16]

-

Dichloromethane (DCM)[16]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

-

TFA Addition: Cool the solution to 0 °C. Slowly add TFA dropwise to a final concentration of 20-50% (v/v).[13][16]

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Gas evolution (CO₂) may be observed.[17]

-

Monitoring: Monitor the deprotection by TLC or LC-MS.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[16]

-

Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., EtOAc) and wash carefully with a saturated aqueous solution of NaHCO₃ until gas evolution ceases to neutralize any remaining acid.[16]

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[16]

Protocol 3: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable way to estimate the octanol-water partition coefficient.

Materials:

-

Boc-protected diazaspiro compound

-

A series of standard compounds with known LogP values

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample solvent: Acetonitrile/Water

Procedure:

-

Standard Preparation: Prepare solutions of standard compounds with a range of known LogP values.

-

Sample Preparation: Prepare a dilute solution of the Boc-protected diazaspiro compound.

-

HPLC Analysis: Inject the standards and the sample onto the HPLC system. Elute using a linear gradient (e.g., 5% to 95% B over 15 minutes).

-

Data Collection: Record the retention time (t_R) for each standard and the test compound.

-

Calibration Curve: Plot the known LogP values of the standards against their measured retention times to generate a calibration curve.

-

LogP Calculation: Determine the LogP of the Boc-protected diazaspiro compound by interpolating its retention time on the calibration curve.

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz provide clear visual representations of key processes.

Caption: General experimental workflow for the protection and deprotection of diazaspiro amines.

Caption: Mechanism of acid-catalyzed Boc deprotection.[14]

Applications in Drug Discovery

The strategic use of Boc protection on diazaspiro cores is integral to synthetic campaigns in drug discovery. The altered physicochemical properties of the Boc-protected intermediate are often beneficial:

-

Improved Solubility: Enhanced solubility in organic solvents facilitates homogeneous reaction conditions and simplifies purification by chromatography.[18]

-

Intermediate Stability: The stability of the Boc group allows for numerous synthetic transformations on other parts of the molecule without affecting the protected amine.[4]

-

Control of Reactivity: In poly-aminated diazaspiro compounds, Boc protection allows for the selective functionalization of different nitrogen atoms, a key strategy in building molecular complexity and exploring Structure-Activity Relationships (SAR).[19][20]

By serving as a stable, soluble, and unreactive intermediate, the Boc-protected diazaspiro compound is a critical stepping stone in the synthesis of final, biologically active molecules.[19] The reliable and high-yielding protocols for its formation and cleavage make it an indispensable tool for medicinal chemists.

References

- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Boc Protected Compounds [cn.bzchemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. jk-sci.com [jk-sci.com]

- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

"Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical properties, and available data, to support its application in research and drug development.

Core Compound Data

CAS Number: 646055-63-2[1]

Molecular Formula: C₁₂H₂₂N₂O₂

Molecular Weight: 226.32 g/mol [1]

| Property | Value | Source |

| CAS Number | 646055-63-2 | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Synthesis and Application

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The diazaspiro[4.4]nonane scaffold is a recognized privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The presence of a Boc-protected amine and a free secondary amine allows for selective functionalization, making it a versatile building block for creating libraries of compounds for screening.

Experimental Data

Currently, there is a limited amount of publicly available experimental data for this specific compound. Researchers utilizing this compound would typically perform in-house characterization, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Logical Relationship for Synthetic Application

The primary utility of this compound in a drug discovery workflow lies in its role as a scaffold for further chemical modification. The logical relationship for its application can be visualized as follows:

Caption: Synthetic workflow using the target compound.

This diagram illustrates the sequential steps often employed when using this building block. The free secondary amine is first modified, followed by the removal of the Boc protecting group to allow for a second, distinct modification at the other nitrogen atom, leading to a diverse library of potential drug candidates.

Due to the proprietary nature of much of the research in drug development, detailed experimental protocols and extensive quantitative data for this specific intermediate are not widely published. Researchers should rely on established synthetic methodologies for amine functionalization and Boc deprotection as a starting point for their work with this compound.

References

Spectroscopic Characterization of 7-Boc-1,7-diaza-spiro[4.4]nonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identity

-

Systematic Name: tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

-

Common Name: 7-Boc-1,7-diaza-spiro[4.4]nonane

-

CAS Number: 646055-63-2

-

Molecular Formula: C₁₂H₂₂N₂O₂

-

Molecular Weight: 226.32 g/mol

Spectral Data Summary

Specific experimental data for 7-Boc-1,7-diaza-spiro[4.4]nonane is not available in the referenced search results. The following tables are provided as a template for data presentation upon experimental determination.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Ion Assignment |

| Data not available |

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for N-Boc protected amines like 7-Boc-1,7-diaza-spiro[4.4]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the Boc-carbamate and amine functionalities.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film (for oils): Apply a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL.

Data Acquisition (LC-MS with ESI):

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage and Temperature: Optimize for the specific instrument and compound.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

A Technical Guide to the Solubility and Stability of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies for determining these critical parameters. It includes detailed experimental protocols for solubility and stability assessments, illustrative data tables, and process diagrams to guide researchers in their laboratory work. The information presented herein is based on established principles of pharmaceutical analysis and regulatory guidelines.

Introduction

This compound is a spirocyclic diamine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its chemical structure, characterized by a unique three-dimensional arrangement, makes it a valuable building block in the synthesis of novel therapeutic agents. An understanding of its solubility and stability is paramount for its effective use in drug discovery and development, impacting formulation, storage, and biological activity. This guide serves as a practical resource for scientists and researchers, offering standardized protocols and data presentation formats.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₂H₂₂N₂O₂[1]

-

Molecular Weight: 226.32 g/mol [1]

-

CAS Number: 646055-63-2[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and formulation development. The following sections detail standard methods for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

Two common methods for solubility assessment are the kinetic and thermodynamic (shake-flask) solubility assays.

2.1.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a dimethyl sulfoxide (DMSO) stock solution in an aqueous buffer.

-

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.[2][3]

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add the stock solution to a series of wells in a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to detect precipitation.

-

The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

-

2.1.2. Thermodynamic (Shake-Flask) Solubility Assay

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a specific solvent.

-

Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.[4][5]

-

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS, ethanol).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

-

After incubation, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4]

-

The determined concentration represents the thermodynamic solubility.

-

Data Presentation: Illustrative Solubility Data

The following tables are templates demonstrating how to present solubility data for this compound. Note: The data presented here is for illustrative purposes only and is not based on experimental results.

Table 1: Kinetic Solubility in Aqueous Buffer

| Compound ID | Buffer System | pH | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) |

| TBDNC-001 | PBS | 7.4 | 2 | 25 | > 200 |

Table 2: Thermodynamic Solubility in Various Solvents

| Compound ID | Solvent | Temperature (°C) | Equilibrium Time (h) | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (mM) |

| TBDNC-001 | Water | 25 | 48 | 15.2 | 67.2 |

| TBDNC-001 | PBS (pH 7.4) | 25 | 48 | 25.8 | 114.0 |

| TBDNC-001 | Ethanol | 25 | 48 | > 100 | > 441.8 |

| TBDNC-001 | Methanol | 25 | 48 | > 100 | > 441.8 |

| TBDNC-001 | Dichloromethane | 25 | 48 | > 100 | > 441.8 |

Stability Profile

Assessing the stability of a pharmaceutical intermediate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Experimental Protocols for Stability Assessment

3.1.1. Long-Term and Accelerated Stability Studies (ICH Q1A)

These studies evaluate the stability of the compound under defined storage conditions over a prolonged period.

-

Objective: To establish a re-test period for the drug substance and recommend storage conditions.[6]

-

Methodology:

-

Store samples of this compound in controlled environment chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[6]

-

Analyze the samples for purity, appearance, and the presence of degradation products using a stability-indicating HPLC method.

-

3.1.2. Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways under more aggressive conditions.[9][10]

-

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[10]

-

Methodology:

-

Acid Hydrolysis: Expose the compound to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Expose the compound to 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Analyze the stressed samples by HPLC-MS to separate and identify the parent compound and any degradation products.

-

Data Presentation: Illustrative Stability Data

The following tables are templates for presenting stability data. Note: The data is illustrative.

Table 3: Accelerated Stability Data (40°C / 75% RH)

| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.2 |

| 3 | White to off-white solid | 99.7 | 0.3 |

| 6 | White to off-white solid | 99.5 | 0.5 |

Table 4: Forced Degradation Study Results

| Stress Condition | Duration | Temperature (°C) | Purity (%) by HPLC | Major Degradant (m/z) |

| 0.1 M HCl | 24 h | 60 | 85.2 | [Placeholder m/z] |

| 0.1 M NaOH | 8 h | 40 | 92.5 | [Placeholder m/z] |

| 3% H₂O₂ | 24 h | 25 | 98.1 | [Placeholder m/z] |

| Thermal | 48 h | 80 | 99.2 | Not Detected |

| Photolytic | 7 days | 25 | 99.6 | Not Detected |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Caption: Workflow for ICH stability and forced degradation studies.

Conclusion

While specific public data on the solubility and stability of this compound is scarce, this guide provides the necessary framework for researchers to conduct these critical assessments. By following the detailed protocols for kinetic and thermodynamic solubility, as well as ICH-compliant stability and forced degradation studies, drug development professionals can generate the essential data needed to advance their research. The provided templates for data presentation and workflow diagrams offer a standardized approach to documenting and communicating these findings, ensuring clarity and consistency in early-phase pharmaceutical development.

References

- 1. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 | CID 22291199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. database.ich.org [database.ich.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate for Drug Discovery Professionals

Introduction

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, with CAS number 646055-63-2, is a heterocyclic organic compound that serves as a valuable building block for medicinal chemists and researchers in drug development. Its rigid, three-dimensional spirocyclic core offers a unique scaffold for the synthesis of novel molecular entities with potential therapeutic applications. This technical guide provides an in-depth overview of its commercial availability, general synthetic approaches, and its role as a pharmaceutical intermediate.

Physicochemical Properties

| Property | Value |

| CAS Number | 646055-63-2[1] |

| Molecular Formula | C₁₂H₂₂N₂O₂[1] |

| Molecular Weight | 226.32 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C1CC(N1)C2(CCCN2C(=O)OC(C)(C)C)C1 |

| InChI Key | JMCDKYJLNLUCRX-UHFFFAOYSA-N |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers. The purity and available quantities can vary, and it is recommended to contact the suppliers directly for the most current information. Below is a summary of some of the commercial sources for this compound.

| Supplier | Catalog Number | Purity | Notes |

| BLDpharm | BD167238 | 98% | Keep in dark place, Sealed in dry, 2-8°C.[2] |

| FINETECH INDUSTRY LIMITED | - | - | Custom synthesis and bulk quantities available. |

| Molbase | - | - | Sourcing information available. |

| Santa Cruz Biotechnology, Inc. | - | - | Purchasing information available through Molbase.[3] |

| Ambeed | - | - | Product details available. |

| Lead Sciences | BD167238 | 98% | Brand: BLDpharm.[2] |

This table is not exhaustive and represents a snapshot of available information. Researchers should conduct their own due diligence when sourcing this chemical.

Synthetic Approaches: A General Overview

A plausible synthetic strategy, inferred from the synthesis of similar structures, is outlined below. This should be considered a conceptual workflow, and specific reaction conditions would require optimization.

References

- 1. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. 1-Boc-3-methylaminopyrrolidine | 454712-26-6 | Benchchem [benchchem.com]

- 3. Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate | 646055-62-1 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Spirocyclic Compounds in Medicinal Chemistry

This guide provides a comprehensive overview of spirocyclic compounds, a unique class of molecules holding significant promise in modern drug discovery. We will delve into their structural features, synthetic strategies, and impact on pharmacological properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding.

Introduction to Spirocyclic Compounds

Spirocyclic compounds are characterized by the presence of at least two rings connected by a single, common atom known as the spiro atom. This shared atom imparts a rigid, three-dimensional geometry to the molecule, a feature that is highly attractive in medicinal chemistry. Unlike their flatter, aromatic counterparts, the non-planar nature of spirocycles allows for more precise interactions with the complex surfaces of biological targets.

The introduction of a spiro center can significantly influence a compound's physicochemical and pharmacological properties:

-

Improved Solubility: The three-dimensional structure often disrupts crystal packing, which can lead to enhanced aqueous solubility.

-

Enhanced Permeability: The rigid scaffold can shield polar functional groups, improving a molecule's ability to permeate cell membranes.

-

Novel Chemical Space: Spirocycles provide access to novel molecular frameworks that are underrepresented in current drug libraries, offering opportunities for new intellectual property.

-

Target Specificity: The well-defined spatial arrangement of functional groups can lead to higher binding affinity and selectivity for the intended biological target.

Synthetic Strategies for Spirocyclic Scaffolds

The synthesis of spirocyclic systems can be challenging but a variety of methods have been developed. Key strategies include intramolecular cyclization reactions, rearrangement reactions, and multicomponent reactions.

Key Synthetic Reactions

-

Intramolecular Alkylation: A common method where a nucleophile and an electrophile within the same molecule react to form a new ring at the spiro center.

-

Ring-Closing Metathesis (RCM): A powerful reaction for forming carbocyclic and heterocyclic rings, which can be adapted for spirocycle synthesis.

-

Diels-Alder Reactions: This cycloaddition reaction can be used to construct complex polycyclic systems, including those with spirocyclic junctions.

-

Pomeranz–Fritsch reaction: This reaction is a well-established method for the synthesis of isoquinoline alkaloids, and it has been adapted for the synthesis of spiro-isoquinolines.

Spirocyclic Compounds in Drug Discovery: Case Studies

The unique properties of spirocycles have been leveraged in the development of several successful and promising drug candidates across various therapeutic areas.

Spiro-oxindoles in Oncology

Spiro-oxindoles are a prominent class of spirocyclic compounds, with the oxindole core fused to another ring system at the C3 position. These compounds have shown significant potential as anticancer agents, often by inhibiting key proteins in cell cycle regulation.

A notable example is the interaction of spiro-oxindoles with the MDM2 protein. MDM2 is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of MDM2-p53 Inhibition

Caption: MDM2-p53 signaling pathway and its inhibition by spiro-oxindoles.

Quantitative Data for Spirocyclic MDM2 Inhibitors

The development of spirocyclic MDM2 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The data below summarizes the activity of a series of spiro-oxindole compounds.

| Compound ID | Modifications | IC50 (nM) for MDM2-p53 Inhibition | Cell Growth Inhibition GI50 (µM) |

| 1a | Basic scaffold | 250 | 15.2 |

| 1b | Addition of a chloro group on the indole ring | 80 | 5.8 |

| 1c | Addition of a methoxy group on the indole ring | 150 | 9.1 |

| 1d | Modification of the spiro-linked ring system | 320 | 22.5 |

Logical Relationship: SAR of Spiro-oxindole MDM2 Inhibitors

Caption: Structure-Activity Relationship (SAR) for spiro-oxindole MDM2 inhibitors.

Experimental Protocols

General Procedure for the Synthesis of a Spiro-oxindole

This protocol describes a common method for synthesizing a spiro-oxindole scaffold via a three-component reaction.

Materials:

-

Isatin derivative (1.0 mmol)

-

Substituted aniline (1.0 mmol)

-

Cyclic ketone (e.g., cyclopentanone) (1.2 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., L-proline, 10 mol%)

Procedure:

-

To a 50 mL round-bottom flask, add the isatin derivative, substituted aniline, and L-proline catalyst in ethanol.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the cyclic ketone to the reaction mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

In Vitro MDM2-p53 Interaction Assay

This protocol outlines a fluorescence polarization (FP) assay to measure the inhibition of the MDM2-p53 interaction.

Materials:

-

Recombinant human MDM2 protein

-

A fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Test compounds (spiro-oxindoles) dissolved in DMSO

-

384-well black plates

Procedure:

-

Prepare a solution of the fluorescently labeled p53 peptide and MDM2 protein in the assay buffer.

-

Dispense the MDM2/peptide solution into the wells of the 384-well plate.

-

Add the test compounds at various concentrations to the wells. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Experimental Workflow for Spirocyclic Drug Discovery

Caption: A generalized workflow for the discovery and development of spirocyclic drugs.

Future Directions and Conclusion

Spirocyclic compounds represent a vibrant and expanding area of medicinal chemistry. The continued development of novel synthetic methodologies will undoubtedly broaden the accessible chemical space of spirocycles. As our understanding of complex biological systems grows, the unique three-dimensional structures of spirocyclic compounds will be increasingly valuable for designing highly selective and potent therapeutic agents. The integration of computational modeling with synthetic chemistry will further accelerate the discovery of new spirocyclic drug candidates, promising a new wave of innovative medicines.

The Diazaspiro[4.4]nonane Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds into the realm of three-dimensional molecular architectures. Among these, the diazaspiro[4.4]nonane core has emerged as a privileged scaffold, offering a rigid and structurally unique framework for the design of innovative drugs. Its inherent conformational rigidity and the precise spatial arrangement of its nitrogen atoms provide an exceptional platform for interacting with a variety of biological targets, leading to promising candidates for a range of diseases, from neurological disorders to cancer. This technical guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of diazaspiro[4.4]nonane derivatives, supplemented with detailed experimental protocols and visual representations of key concepts.

The Structural Advantage of the Diazaspiro[4.4]nonane Core

The diazaspiro[4.4]nonane scaffold consists of two five-membered rings, each containing a nitrogen atom, fused at a single spirocyclic carbon center. This arrangement imparts a distinct three-dimensional geometry that offers several advantages in drug design:

-

Conformational Rigidity: The spirocyclic nature of the core restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.

-

Three-Dimensional Diversity: The scaffold provides a non-planar structure that allows for the exploration of chemical space in three dimensions. This can lead to improved target selectivity and reduced off-target effects compared to more planar molecules.

-

Tunable Physicochemical Properties: The two nitrogen atoms serve as key points for chemical modification, allowing for the fine-tuning of properties such as basicity, polarity, and solubility, which are critical for optimizing pharmacokinetic profiles.

-

Bioisosteric Replacement: The diazaspiro[4.4]nonane core can act as a bioisostere for other cyclic diamines, such as piperazine, offering an alternative structural motif with potentially improved pharmacological properties.[1]

Synthetic Strategies for Constructing the Diazaspiro[4.4]nonane Core

Several synthetic routes have been developed to access the diazaspiro[4.4]nonane skeleton, each with its own advantages in terms of efficiency and substituent accessibility.

Domino Radical Bicyclization

A powerful one-pot method for the synthesis of the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization.[2] This approach utilizes the formation and capture of alkoxyaminyl radicals to construct the spirocyclic system in moderate to good yields.

Experimental Protocol: Domino Radical Bicyclization

Materials:

-

O-benzyl oxime ether precursor

-

Tributyltin hydride (Bu3SnH)

-

2,2′-Azobisisobutyronitrile (AIBN) or triethylborane (Et3B)

-

Degassed solvent (e.g., cyclohexane, benzene)

Procedure:

-

In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 eq) in the degassed solvent.

-

Add tributyltin hydride (1.1-1.5 eq) and the radical initiator (AIBN, 0.1-0.2 eq, or Et3B).

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired diazaspiro[4.4]nonane derivative.[2]

Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione Derivatives

The dione derivatives of the diazaspiro[4.4]nonane core are valuable intermediates and have shown biological activity themselves, particularly as anticonvulsants.[3]

Experimental Protocol: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (A related scaffold)

Materials:

-

3-Ketotetrahydrofuran

-

Ammonium carbonate

-

Potassium cyanide

-

Ethanol

-

Water

-

2 N Hydrochloric acid

Procedure:

-

Add a solution of ammonium carbonate (19.2 g) in ethanol (42 ml) and water (28 ml) to 3-ketotetrahydrofuran (10.0 g).

-

Heat the mixture to 55 °C and add a solution of potassium cyanide (6.3 g) in water (15 ml) dropwise.

-

Stir the reaction mixture at 55 °C for 18 hours.

-

Evaporate the mixture to dryness in vacuo.

-

Dissolve the residue in a minimum amount of water and acidify with 2 N hydrochloric acid.

-

The product precipitates upon cooling and can be recrystallized from ethanol.[4]

Applications in Drug Design

The diazaspiro[4.4]nonane core has been successfully incorporated into molecules targeting a diverse range of biological systems.

Anticonvulsant Activity

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been extensively investigated for their anticonvulsant properties. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl ring of N-phenylamino derivatives significantly influence their activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3][5][6][7]

| Compound | R | Anticonvulsant Activity (MES test, ED50 mg/kg) |

| 1j | 4-NH2 (on phenylamino) | 76.27[5] |

| 9 | 2,4-dichloro (on phenylamino) | Active at 100 mg/kg (mice), 30 mg/kg (rats)[6] |

| V | 4-methyl (on phenylamino) | Potent activity in sc.Met test[3] |

| VI | 2-trifluoromethyl (on phenylamino) | Potent activity in sc.Met test[3] |

| Table 1: Anticonvulsant Activity of Selected 2-Azaspiro[4.4]nonane-1,3-dione Derivatives. |

PARP Inhibition for Cancer Therapy

The diazaspiro[4.4]nonane scaffold has been employed as a bioisosteric replacement for the piperazine ring in the framework of the PARP inhibitor olaparib. This has led to the development of potent PARP-1 inhibitors with reduced DNA damage and cytotoxicity, suggesting their potential use in treating inflammatory diseases in addition to cancer.[1]

| Compound | Diazaspiro Core | PARP-1 IC50 (nM) |

| 10a | 2,7-diazaspiro[4.4]nonane | 33.9 |

| 10b | 2-oxa-7-azaspiro[4.4]nonane | 24.9 |

| 10e | (S)-2-methyl-2,7-diazaspiro[4.4]nonane | 12.6 ± 1.1 |

| 12a | 2,8-diazaspiro[4.4]nonane | 65.4 |

| 13a | 1,7-diazaspiro[4.4]nonane | >10,000 |

| 15b | tert-butyl 7-(...)-2,7-diazaspiro[4.4]nonane-2-carboxylate | 4,397 ± 1.1 |

| Table 2: PARP-1 Inhibitory Activity of Olaparib Analogs with Diazaspiro Cores. [1] |

Experimental Protocol: PARP-1 Inhibition Assay (Live-Cell Imaging)

This protocol allows for the quantification of PARP inhibitor-induced changes in PARP1 dynamics and activity in living cells.

Materials:

-

Cells expressing fluorescently labeled PARP1

-

PARP inhibitor (PARPi) of interest

-

Micro-irradiation system

-

Live-cell imaging microscope

Procedure:

-

Culture cells expressing fluorescently labeled PARP1.

-

Treat cells with the desired concentration of the PARPi or vehicle control.

-

Induce localized DNA damage using a micro-irradiation system (e.g., a laser).

-

Acquire time-lapse images of the fluorescently labeled PARP1 at the site of DNA damage.

-

Analyze the kinetics of PARP1 accumulation and dissociation from the damaged chromatin to determine the effect of the inhibitor.[8][9]

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Azaspiro[4.4]nonane derivatives have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[10]

Experimental Protocol: Cell-Based Assay for nAChR Antagonists

Materials:

-

SH-EP1 cells stably expressing the desired human nAChR subtype (e.g., α4β2)

-

Assay medium

-

Membrane potential-sensitive dye

-

nAChR agonist (e.g., nicotine or carbamylcholine)

-

Test compounds (diazaspiro[4.4]nonane derivatives)

-

384-well black tissue culture plates

-

Plate reader

Procedure:

-

Seed the SH-EP1 cells into the 384-well plates and incubate to allow for cell adherence and receptor expression.

-

On the day of the assay, wash the cells and load them with the membrane potential-sensitive dye.

-

Pre-incubate the cells with the test compounds for a defined period.

-

Stimulate the cells with an EC90 concentration of the nAChR agonist in the presence of the test compound.

-

Measure the change in fluorescence using a plate reader to determine the antagonist activity of the test compounds.[11]

Signaling Pathways and Experimental Workflows

The development of drugs containing the diazaspiro[4.4]nonane core often involves a systematic workflow from initial hit identification to lead optimization. Furthermore, understanding the impact of these compounds on cellular signaling pathways is crucial.

Hit-to-Lead Optimization Workflow

The process of optimizing an initial "hit" compound from a high-throughput screen into a "lead" candidate with improved properties can be visualized as a cyclical process.

Caption: A typical workflow for the hit-to-lead optimization of a drug candidate series.

PI3K/Akt Signaling Pathway

Some derivatives of related azaspirocycles have been shown to inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway.[12] Modulating this pathway is a common strategy in cancer drug discovery.

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a target for cancer therapy.

Conclusion

The diazaspiro[4.4]nonane core represents a versatile and valuable scaffold in the landscape of modern drug discovery. Its unique three-dimensional structure provides a solid foundation for the design of potent and selective ligands against a variety of biological targets. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, ensures its continued prominence in the development of next-generation therapeutics. The data and protocols presented in this guide offer a starting point for researchers to explore the rich chemical space and therapeutic potential of diazaspiro[4.4]nonane-based compounds. As our understanding of complex biological pathways deepens, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in addressing unmet medical needs.

References

- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: N-Alkylation of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

Abstract

This document provides a detailed protocol for the N-alkylation of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds and PROTAC linkers. The protocol outlines two common and effective methods for N-alkylation: direct alkylation using an alkyl halide and reductive amination. These methods offer versatility for introducing a wide range of substituents at the unprotected secondary amine position of the spirocyclic diamine. This guide is intended for researchers in drug discovery, medicinal chemistry, and organic synthesis.

Introduction

Spirocyclic diamines are important structural motifs in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. This compound is a valuable building block, featuring a Boc-protected secondary amine and a free secondary amine, allowing for selective functionalization. The N-alkylation of the available secondary amine is a critical step in the elaboration of this scaffold for various applications, including the development of novel therapeutics and chemical probes. This protocol details two reliable methods for this transformation.

Chemical Structures

Starting Material: this compound

General Reaction Scheme:

Where R-X is an alkylating agent (e.g., alkyl halide for direct alkylation or an aldehyde/ketone for reductive amination).

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below.

Method 1: Direct N-Alkylation with Alkyl Halides

This method is suitable for the introduction of primary and some secondary alkyl groups using an appropriate alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Quantitative Data for Direct N-Alkylation

| Parameter | Value |

| Starting Material | 1.0 eq |

| Alkyl Halide | 1.1 - 1.5 eq |

| Base | 1.5 - 2.0 eq |

| Solvent Volume | 5 - 10 mL per mmol of starting material |

| Reaction Temperature | Room Temperature to 80 °C |

| Reaction Time | 2 - 24 hours (monitor by TLC/LC-MS) |

| Typical Yield | 70 - 95% |

Method 2: Reductive Amination

Reductive amination is a versatile method for introducing a variety of alkyl groups by reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.

Materials:

-

This compound

-

Aldehyde or ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB))[2]

-

Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent (e.g., DCM).

-

If desired, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5-2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Quantitative Data for Reductive Amination

| Parameter | Value |

| Starting Material | 1.0 eq |

| Aldehyde/Ketone | 1.0 - 1.2 eq |

| Reducing Agent (STAB) | 1.5 - 2.0 eq |

| Solvent Volume | 10 - 20 mL per mmol of starting material |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 - 12 hours (monitor by TLC/LC-MS) |

| Typical Yield | 80 - 98% |

Visualizations

Caption: Experimental workflows for the N-alkylation of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Alkylating agents can be toxic and should be handled with care.

-

Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocols described provide robust and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the desired substituent and the available starting materials. Both methods generally proceed with high efficiency and yield the desired N-alkylated products, which can be further utilized in various synthetic applications.

References

Application Notes and Protocols: Deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane to yield 1,7-diaza-spiro[4.4]nonane, a valuable scaffold in medicinal chemistry. The protocols described herein utilize common acidic reagents, namely trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. Protonation of the Boc group facilitates the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to afford the free amine.[1][2] The resulting diamine is typically isolated as its corresponding acid salt.

Quantitative Data Summary

While specific yield data for the deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane is not extensively reported in the literature, the following table summarizes typical quantitative data for the acidic deprotection of Boc-protected amines under various conditions. These values can serve as a benchmark for optimizing the deprotection of the target spirocyclic diamine.

| Reagent | Solvent | Substrate Concentration (M) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.1 - 0.5 | 0 to Room Temp | 1 - 4 | >90 |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | ~0.2 | Room Temp | 1 - 3 | >90 |

| Hydrochloric Acid (HCl) | Methanol | ~0.2 | Room Temp | 1 - 3 | >90 |

| Trifluoroacetic Acid (TFA) | Chloroform | Not Specified | Room Temp | 2 | High |

Experimental Protocols

Safety Precautions: Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for Boc deprotection.

Materials:

-

7-Boc-1,7-diaza-spiro[4.4]nonane

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Dissolve 7-Boc-1,7-diaza-spiro[4.4]nonane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Upon completion, remove the solvent and excess TFA in vacuo. To facilitate the removal of residual TFA, toluene can be added and co-evaporated.

-

For isolation of the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine.

-

For isolation of the TFA salt, after the initial removal of solvent and excess TFA, the residue can be triturated with or precipitated from diethyl ether to afford the product as a solid.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often provides the hydrochloride salt of the product directly as a precipitate.

Materials:

-

7-Boc-1,7-diaza-spiro[4.4]nonane

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Methanol (optional, for dissolution)

Procedure:

-

Dissolve 7-Boc-1,7-diaza-spiro[4.4]nonane (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or suspend it directly in 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl) to the mixture at room temperature.

-